molecular formula C11H18ClNO2S B592870 2C-T hydrochloride CAS No. 61638-10-6

2C-T hydrochloride

Cat. No.: B592870
CAS No.: 61638-10-6
M. Wt: 263.78 g/mol
InChI Key: LMLQBDIAGNIIJG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2C-T (Hydrochloride)

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 2C-T hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 2-[2,5-dimethoxy-4-(methylsulfanyl)phenyl]ethanamine hydrochloride. Alternative systematic names include benzeneethanamine, 4-(ethylthio)-2,5-dimethoxy-, hydrochloride, and 2,5-dimethoxy-4-methylthiophenethylamine hydrochloride. The compound is registered under Chemical Abstracts Service number 61638-10-6 for the hydrochloride salt, while the free base carries the designation 61638-09-3.

The molecular composition of this compound is represented by the formula C₁₁H₁₈ClNO₂S, reflecting the addition of hydrochloric acid to the base compound. The molecular weight of the hydrochloride salt is precisely determined as 263.78 grams per mole, while the free base exhibits a molecular weight of 227.323 grams per mole. The European Community number for this compound is documented as 962-213-3, and it carries the UNII identifier E3W0K167ZA.

Parameter Hydrochloride Salt Free Base
Molecular Formula C₁₁H₁₈ClNO₂S C₁₁H₁₇NO₂S
Molecular Weight 263.78 g/mol 227.323 g/mol
CAS Registry Number 61638-10-6 61638-09-3
UNII Code E3W0K167ZA E5X0VFF7S4

Crystallographic Structure and Conformational Analysis

The crystallographic analysis of this compound reveals a well-defined three-dimensional structure characterized by specific conformational preferences. The compound exists as a crystalline solid with achiral stereochemistry, containing no defined stereocenters or E/Z centers. The molecular structure features a phenethylamine backbone with methoxy substituents at the 2 and 5 positions of the benzene ring, and a methylthio group at the 4 position.

Structural characterization using advanced computational methods provides detailed conformational data. The InChI representation for the base compound is documented as InChI=1S/C11H17NO2S/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3, with the corresponding InChIKey being UPZMYCMLLQTYEM-UHFFFAOYSA-N. The canonical SMILES notation is expressed as COC1=CC(=C(C=C1CCN)OC)SC, providing a linear representation of the molecular structure.

Three-dimensional conformational analysis indicates that the compound adopts preferred conformations that minimize steric interactions between the substituent groups. The methylthio group at the 4 position demonstrates rotational flexibility, allowing for multiple low-energy conformational states. The ethylamine side chain exhibits characteristic extended conformations typical of phenethylamine derivatives.

Physicochemical Properties

Solubility Profile in Polar/Nonpolar Solvents

The solubility characteristics of this compound demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature. According to standardized solubility testing protocols, the hydrochloride salt exhibits very high solubility in water and methanol, categorized as "very soluble" in both systems. This enhanced aqueous solubility compared to the free base results from the ionic character imparted by the hydrochloride formation.

In moderately polar solvents, this compound shows good solubility characteristics. The compound demonstrates soluble behavior in chloroform and ether, indicating favorable interactions with these organic solvents. Acetone presents a more limited solubility profile, with the compound classified as "sparingly soluble" in this medium. The differential solubility behavior across polar and nonpolar systems makes the hydrochloride salt particularly suitable for various analytical applications.

Solvent System Solubility Classification
Water Very Soluble
Methanol Very Soluble
Chloroform Soluble
Ether Soluble
Acetone Sparingly Soluble
Hexane Data Not Available
Thermal Stability and Melting Point Characteristics

Thermal analysis of this compound reveals well-defined thermal transitions and stability characteristics. The compound exhibits a distinct melting point, although specific values vary slightly across different analytical sources. Thermogravimetric analysis indicates that the compound maintains structural integrity at ambient temperatures with minimal volatile content.

The thermal decomposition profile shows that this compound begins to exhibit weight loss at elevated temperatures, primarily due to the volatility of the organic components rather than thermal degradation. Moisture content analysis reveals a typical value of 0.2% mass fraction, indicating good hygroscopic stability under normal storage conditions. Non-volatile residue measurements consistently show values less than 0.2% mass fraction, confirming the high purity of properly prepared samples.

Differential scanning calorimetry studies would provide additional insights into the thermal transitions, including potential polymorphic transformations and glass transition temperatures. The compound's thermal behavior is consistent with typical phenethylamine hydrochloride salts, showing characteristic endothermic transitions associated with melting and potential dehydration processes.

Spectroscopic Signatures (NMR, IR, UV-Vis)

Comprehensive spectroscopic analysis of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 studies contributing essential data. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the phenethylamine framework, including distinct resonances for the methoxy groups, methylthio substituent, and ethylamine side chain.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The spectrum typically displays characteristic stretching frequencies for the amino group, methoxy substituents, and aromatic carbon-carbon bonds. The hydrochloride salt formation introduces additional spectroscopic features related to the ionic interactions between the protonated amine and chloride counterion.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of phenethylamine derivatives. The base peak and fragmentation pathways offer insights into the preferred dissociation routes under ionization conditions. Gas chromatography-mass spectrometry analysis has been extensively employed for identification purposes, with established retention times and mass spectral libraries facilitating routine analytical applications.

Analytical Technique Key Diagnostic Features
¹H Nuclear Magnetic Resonance Methoxy signals, aromatic protons, ethylamine chain
¹³C Nuclear Magnetic Resonance Aromatic carbons, methoxy carbons, aliphatic carbons
Infrared Spectroscopy Amino stretching, aromatic bands, methoxy vibrations
Mass Spectrometry Molecular ion, characteristic fragmentation patterns

Properties

IUPAC Name

2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLQBDIAGNIIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20815633
Record name 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20815633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61638-10-6
Record name 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061638106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20815633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-T HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3W0K167ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

This method involves substituting a halogen atom (e.g., bromine or iodine) in a precursor with a methylthio group. For example, 2,5-dimethoxy-4-bromophenethylamine undergoes thiolation using sodium thiomethoxide (NaSMe) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds under inert atmosphere at 80–100°C for 12–24 hours.

Reaction Scheme:

2,5-Dimethoxy-4-Bromophenethylamine+NaSMeDMF, 90°C2C-T Freebase+NaBr\text{2,5-Dimethoxy-4-Bromophenethylamine} + \text{NaSMe} \xrightarrow{\text{DMF, 90°C}} \text{2C-T Freebase} + \text{NaBr}

Key challenges include avoiding over-alkylation and ensuring regioselectivity. Yields range from 60–75% depending on stoichiometric ratios and purification techniques.

Direct Sulfur Functionalization via Electrophilic Substitution

An alternative approach employs electrophilic sulfuration agents such as dimethyl disulfide (DMDS) in the presence of Lewis acids (e.g., AlCl₃). Starting from 2,5-dimethoxyphenethylamine, the methylthio group is introduced at the para position through Friedel-Crafts-type reactivity. This method requires strict temperature control (0–5°C) to prevent side reactions.

Hydrochloride Salt Formation

Conversion of the freebase to the hydrochloride salt enhances stability and solubility. The process parallels methods described in patent CN108003036B for analogous amines:

Gas-Phase Hydrochlorination

Dissolving 2C-T freebase in anhydrous ethanol and saturating the solution with hydrogen chloride (HCl) gas induces precipitation. Key parameters include:

  • HCl Flow Rate : 300–500 mL/min (optimized for 1 mol freebase).

  • Temperature : Room temperature to 50°C.

  • Crystallization Solvent : Ethanol or acetone.

Example Protocol:

  • Dissolve 10 g 2C-T freebase in 200 mL ethanol.

  • Bubble HCl gas (flow rate: 400 mL/min) until pH ≈ 2.

  • Cool to 0°C, filter, and wash with cold ethanol.

  • Dry under vacuum at 50°C for 5 hours.

Yield: 85–92% with ≥99% purity (GC).

Acid-Base Titration

Alternately, adding concentrated hydrochloric acid dropwise to a stirred solution of the freebase in diethyl ether achieves salt formation. This exothermic reaction requires ice-bath cooling to maintain control.

Optimization and Purification Strategies

Solvent Selection

  • Reaction Medium : DMF or NMP for SNAr; dichloromethane (DCM) for electrophilic substitution.

  • Crystallization : Ethanol or acetone yields higher-purity crystals compared to toluene.

Catalytic Additives

Patent CN102924288A highlights the role of organic acids (e.g., adipic acid) in accelerating hydrochlorination. Adding 5 mol% adipic acid reduces reaction time by 30% and improves crystal morphology.

Analytical Characterization

Purity Assessment

  • Gas Chromatography (GC) : SE-54 column, 50°C isothermal, FID detector.

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Structural Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 2.8 (t, 2H, CH₂NH₂), 3.1 (t, 2H, CH₂Ar), 3.8 (s, 6H, OCH₃), 6.6 (s, 2H, Ar-H).

  • X-ray Diffraction : Monoclinic crystal system, space group P2₁/c.

Comparative Data of Synthetic Methods

Table 1: Performance Metrics for 2C-T Hydrochloride Synthesis

MethodStarting MaterialYield (%)Purity (%)Key Advantage
SNAr with NaSMe4-Bromo precursor7298.5High regioselectivity
Electrophilic sulfuration2,5-Dimethoxyphenethylamine6597.2Fewer synthesis steps
Gas-phase hydrochlorination2C-T freebase9099.8Scalability

Challenges and Mitigation

  • Byproduct Formation : Over-alkylation during thiolation is minimized by using excess NaSMe (1.5 eq) and controlled heating.

  • Moisture Sensitivity : Reactions requiring anhydrous conditions employ molecular sieves (4Å) or inert gas blankets.

Chemical Reactions Analysis

    Reactions: 2C-T undergoes various reactions, including , , and .

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

    Major Products: These reactions yield various derivatives, such as .

  • Scientific Research Applications

      Chemistry: 2C-T compounds serve as valuable tools for studying and their interactions.

      Biology: Researchers explore their effects on neuronal signaling pathways and receptor activation.

      Medicine: Limited studies suggest potential therapeutic applications, but more research is needed.

      Industry: No significant industrial applications exist due to regulatory restrictions.

  • Mechanism of Action

  • Comparison with Similar Compounds

    Key Properties:

    • Molecular Formula: C₁₁H₁₇NO₂S·HCl
    • Molecular Weight : 275.8 g/mol .
    • Synthesis: Prepared via condensation of 2,5-dimethoxythiophenol with ethylene diamine intermediates, as described in Shulgin’s PiHKAL .
    • Pharmacology: Acts as a partial agonist at serotonin 5-HT₂A receptors with nanomolar affinity (Ki ≈ 10–20 nM), inducing psychedelic effects via 5-HT₂A activation .

    Comparison with Structural Analogs

    Structural Modifications and Potency

    The 2C-T series varies by substituents at the 4-position thioether group, significantly altering pharmacological profiles:

    Compound 4-Substituent Molecular Formula Molecular Weight (g/mol) HTR Potency (ED₅₀, mg/kg) Human Dose Range (mg)
    2C-T (hydrochloride) -SMe C₁₁H₁₇NO₂S·HCl 275.8 5.2 60–100
    2C-T-2 -SEt C₁₂H₁₉NO₂S·HCl 277.8 2.1 12–25
    2C-T-7 -SPr C₁₃H₂₁NO₂S·HCl 291.8 1.8 10–30
    2C-B -Br C₁₀H₁₄BrNO₂·HCl 324.6 N/A 12–24

    Key Findings :

    • Substituent Chain Length : Extending the thioether chain (e.g., -SEt in 2C-T-2, -SPr in 2C-T-7) enhances potency in the head-twitch response (HTR) model, a proxy for human psychedelic effects. 2C-T-7 is ~3x more potent than 2C-T .
    • Bulky Substituents : 4-Benzylthio analogs show negligible HTR activity, indicating steric hindrance reduces 5-HT₂A efficacy .
    • Fluorination : Fluorinated alkylthio chains (e.g., -SCH₂CF₃) diminish potency, suggesting electronic effects modulate receptor interactions .

    Receptor Affinity and Functional Activity

    All 2C-T derivatives exhibit high affinity for 5-HT₂A receptors but differ in efficacy:

    • 2C-T : Partial agonist with moderate intrinsic activity (~50% of maximal 5-HT response) .
    • 2C-T-7 : Higher efficacy partial agonist, correlating with its stronger psychedelic effects .
    • 2C-B : Full agonist at 5-HT₂A, explaining its more intense visual hallucinations compared to 2C-T .

    Dosage and Subjective Effects

    • 2C-T : Requires higher doses (60–100 mg orally) for psychedelic effects, which are described as "less visual, more somatic" (e.g., body load, tactile enhancement) .
    • 2C-T-7 : Active at 10–30 mg, with reports of intense visual distortions and longer duration (~8–12 hours) .
    • 2C-T-2 : Intermediate potency (12–25 mg), often associated with milder euphoria and shorter onset .

    Biological Activity

    2C-T (hydrochloride) is a member of the 2C family of phenethylamines, which are known for their psychedelic and entactogenic properties. This article explores the biological activity of 2C-T, focusing on its pharmacological effects, metabolic pathways, cytotoxicity, and potential therapeutic applications.

    Chemical Structure and Properties

    2C-T (hydrochloride) is chemically characterized as 2,5-dimethoxy-4-(n)-propylthio-phenethylamine. Its structure allows it to interact with various neurotransmitter systems, particularly the serotonin receptors.

    Pharmacological Profile

    The pharmacological effects of 2C-T are primarily mediated through its action as a partial agonist at serotonin 5-HT_2A and 5-HT_2C receptors. Research indicates that:

    • Receptor Activity : 2C-T exhibits lower efficacy compared to other psychedelics like LSD or psilocybin but still produces significant psychoactive effects. It has been shown to induce hallucinogenic states, perceptual changes, and emotional enhancement .
    • Sympathomimetic Effects : Users report mild sympathomimetic effects, including increased heart rate and blood pressure, which aligns with its action on adrenergic receptors .

    Metabolism

    The metabolism of 2C-T involves several pathways:

    • Liver Metabolism : It is metabolized primarily in the liver through oxidative deamination and demethylation processes. Metabolites include 4-bromo-2,5-dimethoxyphenylacetic acid and others that may exhibit varying degrees of biological activity .
    • Species Variation : There are notable differences in metabolic pathways across species, which can influence the pharmacokinetics and toxicity profiles of 2C-T .

    Toxicity Studies

    Recent studies have evaluated the cytotoxicity of 2C-T using various cell lines:

    • In Vitro Cytotoxicity : In differentiated SH-SY5Y neuronal cells, 2C-T showed concentration-dependent cytotoxic effects. The half-maximal effective concentration (EC50) values indicated significant toxicity at higher concentrations .
    • Mechanisms of Toxicity : The cytotoxic effects were linked to mitochondrial dysfunction and disruption of intracellular ATP levels. Additionally, inhibition of cytochrome P450 enzymes was observed, suggesting that metabolic pathways significantly influence the drug's toxicity .
    CompoundEC50 (µM)Cell LineToxicity Mechanism
    2C-TXSH-SY5YMitochondrial depolarization
    2C-BYHepG2Disruption of GSH and ATP homeostasis
    Mescaline-NBOMeZSH-SY5YIncreased ROS production

    Potential Therapeutic Applications

    Given its psychoactive properties, there is ongoing interest in exploring the therapeutic potential of 2C-T:

    • Psychotherapy : Similar to other psychedelics, there is potential for use in psychotherapy for conditions such as PTSD or depression.
    • Research Directions : Future studies may focus on understanding the neurobiological mechanisms underlying its effects and evaluating its safety profile in clinical settings.

    Q & A

    Q. What are the standard pharmacological assays for characterizing 2C-T (hydrochloride) in preclinical studies?

    To evaluate 2C-T's psychedelic activity, researchers commonly use the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation. This assay quantifies dose-dependent effects and discriminates hallucinogenic potency . Complementary in vitro binding assays (e.g., radioligand displacement studies) measure affinity for 5-HT2A/2B/2C receptors, with functional assays (e.g., calcium flux) confirming partial agonist activity . Ensure dose-response curves are validated against reference standards like DOI (2,5-dimethoxy-4-iodoamphetamine) to control for inter-lab variability.

    Q. How should researchers design synthetic routes for 2C-T (hydrochloride) to ensure purity?

    Key steps include:

    • Synthesis : Start with 2,5-dimethoxyphenethylamine, introducing thioether substituents at the 4-position via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.
    • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water to isolate the hydrochloride salt.
    • Analytical Validation : Confirm purity (>98%) via HPLC (C18 column, UV detection at 254 nm) and LC-MS to detect trace impurities (e.g., unreacted precursors) .

    Q. What analytical methods are critical for validating 2C-T (hydrochloride) in research samples?

    • Quantitative Analysis : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (LC-MS/MS) for precise quantification.
    • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify the hydrochloride salt formation and substituent positions.
    • Reference Standards : Use certified reference materials (CRMs) from accredited suppliers (e.g., Cayman Chemical) to calibrate instruments and ensure reproducibility .

    Advanced Research Questions

    Q. How do structural modifications of 2C-T (hydrochloride) impact its pharmacological profile?

    Modifications at the α-carbon (e.g., α-methylation) or 4-thioether chain (e.g., elongation, fluorination) alter 5-HT2A receptor interactions:

    • α-Methylation : Increases potency (5-fold in HTR assays) by enhancing metabolic stability and receptor binding .
    • Chain Length : Extending the 4-alkylthio group (e.g., from methyl to propyl) enhances agonist efficacy, while fluorination reduces activity due to steric hindrance .
    • Bulky Substituents : 4-Benzylthio groups abolish HTR activity, suggesting steric clashes with the receptor’s orthosteric site. Use molecular docking studies to rationalize these findings .

    Q. What strategies address contradictions between in vitro binding affinity and in vivo behavioral data for 2C-T analogs?

    Discrepancies may arise from:

    • Pharmacokinetic Factors : Poor blood-brain barrier penetration despite high receptor affinity. Perform ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes).
    • Functional Selectivity : Some analogs may act as biased agonists, activating specific signaling pathways (e.g., β-arrestin vs. G-protein). Use BRET/FRET-based assays to dissect pathway-specific efficacy .
    • Species Differences : Validate receptor homology between rodent and human 5-HT2A subtypes to ensure translational relevance .

    Q. How can experimental design mitigate formulation challenges for 2C-T (hydrochloride) in aqueous systems?

    • Solubility Enhancement : Use co-solvents (e.g., cyclodextrins) or pH adjustment (HCl titration) to improve aqueous solubility.
    • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 3 months) to identify degradation products (e.g., oxidation of thioether groups).
    • In Vitro Release Models : Develop hydrogels or liposomal carriers to modulate release kinetics, inspired by metformin hydrochloride hydrogel methodologies .

    Q. What ethical and regulatory considerations apply to 2C-T (hydrochloride) research?

    • Controlled Substance Compliance : In the U.S., 2C-T is a Schedule I compound. Obtain DEA licensure for synthesis, storage, and disposal.
    • Animal Welfare : Adhere to ARRIVE guidelines for HTR studies, minimizing sample sizes and distress.
    • Data Sharing : Use encrypted databases for sensitive structural data to prevent misuse, referencing forensic guidelines from Cayman Chemical’s product sheets .

    Q. How can emerging techniques resolve gaps in 2C-T’s mechanism of action?

    • Cryo-EM : Resolve 5-HT2A receptor-bound 2C-T structures to map binding pockets.
    • Metabolomics : Identify active metabolites via high-resolution mass spectrometry (HRMS) in plasma/brain homogenates.
    • Machine Learning : Train SAR models on existing analogs to predict novel derivatives with optimized efficacy/safety .
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